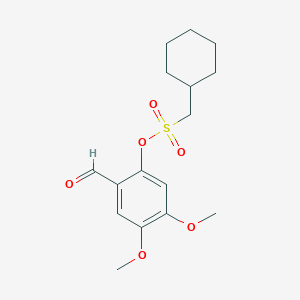
(2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate, also known as FMHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FMHM is a derivative of ketamine and has been shown to exhibit similar effects to ketamine in animal studies. In
Applications De Recherche Scientifique
(2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate has been studied for its potential applications in neuroscience research. It has been shown to exhibit similar effects to ketamine, such as antidepressant and anti-inflammatory effects, in animal studies. (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate has also been shown to have potential as a treatment for neuropathic pain.
Mécanisme D'action
The exact mechanism of action of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and pain perception. (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate has been shown to bind to the same site on the NMDA receptor as ketamine, leading to similar effects.
Biochemical and physiological effects:
(2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate has been shown to have antidepressant and anti-inflammatory effects in animal studies. It has also been shown to have potential as a treatment for neuropathic pain. However, further studies are needed to fully understand the biochemical and physiological effects of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate in lab experiments is its similarity to ketamine, which has been extensively studied. (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate may provide a more cost-effective alternative to ketamine for certain experiments. However, the limitations of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate include its limited availability and the need for further studies to fully understand its effects.
Orientations Futures
There are several potential future directions for research on (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate. Finally, the development of new synthesis methods for (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate may increase its availability for research purposes.
Conclusion:
In conclusion, (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate, or (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate, is a chemical compound that has potential applications in neuroscience research. Its similarity to ketamine and potential as a treatment for depression and neuropathic pain make it an interesting area of study. Further research is needed to fully understand the effects of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate and its potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate involves the reaction of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate.
Propriétés
IUPAC Name |
(2-formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6S/c1-20-15-8-13(10-17)14(9-16(15)21-2)22-23(18,19)11-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKYMNNSRJBQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)OS(=O)(=O)CC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

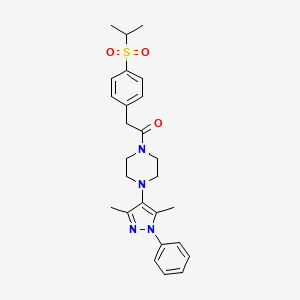
![[1-(2,2-Difluoroethyl)cyclobutyl]methanol](/img/structure/B2706071.png)
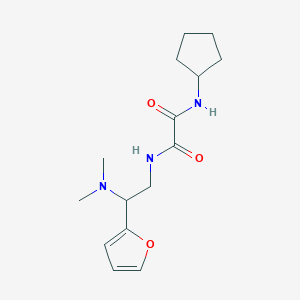
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)
amino}-2-methylpropanoic acid](/img/structure/B2706075.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2706076.png)
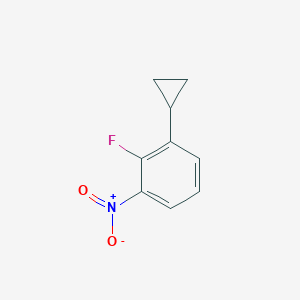
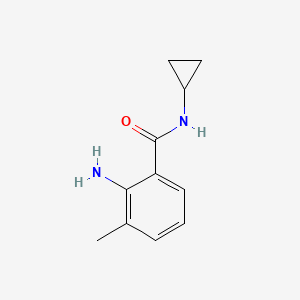

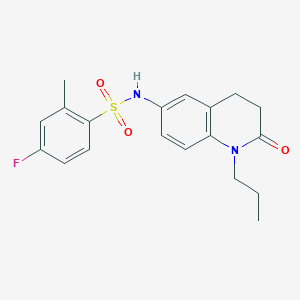
![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)
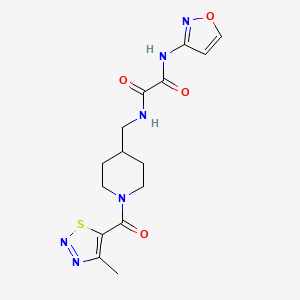
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)
